molecular formula C9H10FNO B048874 Ethanone,1-[4-fluoro-2-(methylamino)phenyl]-(9ci) CAS No. 124958-64-1

Ethanone,1-[4-fluoro-2-(methylamino)phenyl]-(9ci)

Cat. No.: B048874
CAS No.: 124958-64-1
M. Wt: 167.18 g/mol
InChI Key: KMQUWNASNVJFPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-Fluoro-2-(methylamino)phenyl]ethanone is an organic compound with the molecular formula C9H10FNO and a molar mass of 167.18 g/mol . This compound is characterized by the presence of a fluoro group and a methylamino group attached to a phenyl ring, with an ethanone group as the functional group. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.

Properties

CAS No.

124958-64-1

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

1-[4-fluoro-2-(methylamino)phenyl]ethanone

InChI

InChI=1S/C9H10FNO/c1-6(12)8-4-3-7(10)5-9(8)11-2/h3-5,11H,1-2H3

InChI Key

KMQUWNASNVJFPB-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=C(C=C1)F)NC

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)NC

Synonyms

Ethanone, 1-[4-fluoro-2-(methylamino)phenyl]- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Fluoro-2-(methylamino)phenyl]ethanone typically involves the following steps:

    Nitration: The starting material, 4-fluoroacetophenone, undergoes nitration to introduce a nitro group at the ortho position relative to the fluoro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Methylation: The amino group is methylated using a methylating agent like methyl iodide in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of 1-[4-Fluoro-2-(methylamino)phenyl]ethanone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-[4-Fluoro-2-(methylamino)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The fluoro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 1-[4-Fluoro-2-(methylamino)phenyl]acetic acid.

    Reduction: 1-[4-Fluoro-2-(methylamino)phenyl]ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-Fluoro-2-(methylamino)phenyl]ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-Fluoro-2-(methylamino)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro group enhances the compound’s binding affinity to these targets, while the methylamino group modulates its activity. The compound can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[4-Chloro-2-(methylamino)phenyl]ethanone: Similar structure but with a chloro group instead of a fluoro group.

    1-[4-Bromo-2-(methylamino)phenyl]ethanone: Similar structure but with a bromo group instead of a fluoro group.

    1-[4-Methyl-2-(methylamino)phenyl]ethanone: Similar structure but with a methyl group instead of a fluoro group.

Uniqueness

1-[4-Fluoro-2-(methylamino)phenyl]ethanone is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various applications.

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